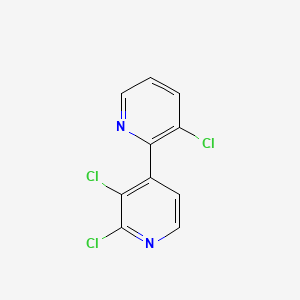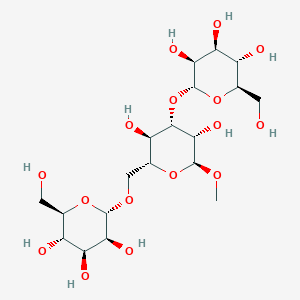![molecular formula C10H15ClFNO B13710463 2-[4-(2-Fluoroethoxy)phenyl]ethylamine Hydrochloride](/img/structure/B13710463.png)
2-[4-(2-Fluoroethoxy)phenyl]ethylamine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(2-Fluoroethoxy)phenyl]ethylamine Hydrochloride is a chemical compound that belongs to the class of phenethylamines It is characterized by the presence of a fluoroethoxy group attached to the phenyl ring, which is further connected to an ethylamine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Fluoroethoxy)phenyl]ethylamine Hydrochloride typically involves the reaction of 4-(2-Fluoroethoxy)benzaldehyde with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the ethylamine chain. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(2-Fluoroethoxy)phenyl]ethylamine Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon or copper(I) iodide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-[4-(2-Fluoroethoxy)phenyl]ethylamine Hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic properties, particularly in the field of neurology.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[4-(2-Fluoroethoxy)phenyl]ethylamine Hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may modulate the activity of these receptors, leading to changes in neural signaling pathways. The exact molecular pathways involved are still under investigation, but the presence of the fluoroethoxy group is believed to play a crucial role in its activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Fluorophenyl)ethylamine Hydrochloride
- 4-(2-Fluoroethoxy)benzaldehyde
- 2-(4-Methoxyphenyl)ethylamine Hydrochloride
Uniqueness
2-[4-(2-Fluoroethoxy)phenyl]ethylamine Hydrochloride is unique due to the presence of the fluoroethoxy group, which imparts distinct physicochemical properties and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C10H15ClFNO |
|---|---|
Peso molecular |
219.68 g/mol |
Nombre IUPAC |
2-[4-(2-fluoroethoxy)phenyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C10H14FNO.ClH/c11-6-8-13-10-3-1-9(2-4-10)5-7-12;/h1-4H,5-8,12H2;1H |
Clave InChI |
ZTBMAVDQUYZWSQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCN)OCCF.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![7-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;hydrochloride](/img/structure/B13710446.png)




